Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
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Overview
Description
Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes bromine, fluorine, and ethoxy groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Safety measures are crucial due to the reactive nature of bromine and fluorine compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2-fluorobenzoylacetate: Shares similar bromine and fluorine functionalities but differs in the overall structure.
4-Bromo-2-chlorobenzaldehyde: Another bromine-containing compound with distinct chemical properties.
Uniqueness
Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is unique due to its combination of bromine, fluorine, and ethoxymethylidene groups. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H11BrF2O4 |
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Molecular Weight |
301.08 g/mol |
IUPAC Name |
ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3 |
InChI Key |
ZQSXTLWQYJQEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |
Origin of Product |
United States |
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